

Assessing YTHDF2 Inhibition by DC-Y13-27: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The N6-methyladenosine (m6A) reader protein YTHDF2 has emerged as a critical regulator of mRNA stability and a promising therapeutic target in various diseases, including cancer. **DC-Y13-27** is a derivative of DC-Y13 and has been identified as an inhibitor of YTHDF2.[1] Accurate and robust methods to assess the inhibition of YTHDF2 by compounds like **DC-Y13-27** are essential for advancing drug discovery efforts. This document provides detailed application notes and protocols for key biochemical, biophysical, and cellular assays to characterize the interaction between **DC-Y13-27** and YTHDF2.

Data Presentation: Quantitative Assessment of DC-Y13-27 Inhibition

The following tables summarize the key quantitative parameters of the interaction between **DC-Y13-27** and YTHDF2, as determined by various assays.

Table 1: Binding Affinity of **DC-Y13-27** to YTHDF2



Parameter	Value	Method	Reference
Kd	37.9 μΜ	Microscale Thermophoresis (MST)	[1][2]

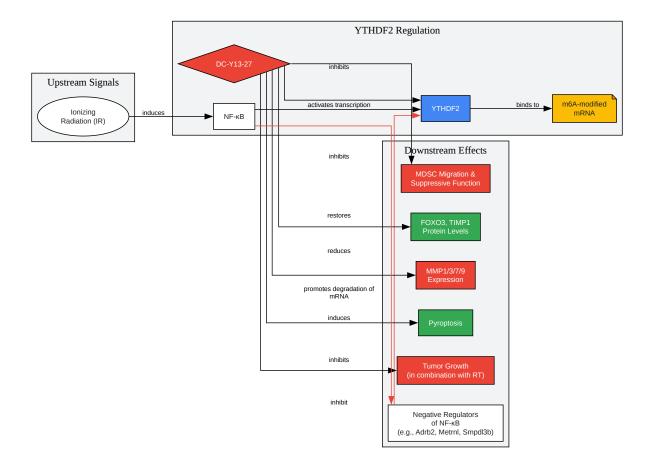
Table 2: Inhibitory Activity of DC-Y13-27 against YTHDF2

Parameter	Value	Method	Reference
IC50	21.8 ± 1.8 μM	AlphaScreen Assay	[3]
IC50	38 μΜ	Not Specified	
IC50 (vs. YTHDF1)	165 μΜ	Not Specified	

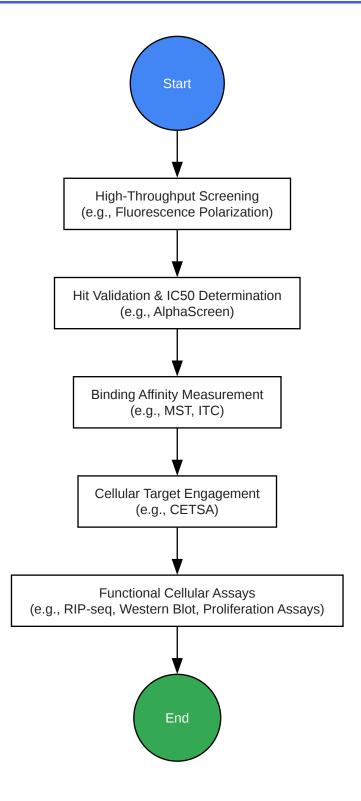
YTHDF2 Signaling Pathway

YTHDF2 plays a crucial role in regulating gene expression by promoting the degradation of m6A-modified mRNAs. Its inhibition by **DC-Y13-27** can impact several downstream signaling pathways.









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